4-(3-Nitrophenyl)pyrimidin-2-amine

Descripción general

Descripción

4-(3-Nitrophenyl)pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Nitrophenyl)pyrimidin-2-amine typically involves the reaction of 3-nitroaniline with a pyrimidine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of solvents like ethanol and bases such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Análisis De Reacciones Químicas

Suzuki Coupling for Structural Elaboration

The 2-chloro substituent on the pyrimidine ring enables regioselective cross-coupling reactions. In a key synthesis, 2,4-dichloropyrimidine (9 ) was coupled with (3-nitrophenyl)boronic acid (10 ) under Suzuki-Miyaura conditions, yielding 2-chloro-4-(3-nitrophenyl)pyrimidine (11 ) with exclusive selectivity for the 4-position .

-

Mechanistic Insight : The 4-chloro group reacts preferentially due to electronic and steric factors, leaving the 2-position available for subsequent functionalization.

-

Confirmation : Structural validation via NOESY NMR showed interactions between H-8/H-12 and H-5 protons in 11 , confirming the regiochemical outcome .

Amination and Substitution Reactions

The 2-chloro group in intermediates like 11 undergoes nucleophilic substitution with amines to form diverse derivatives:

Aliphatic Amine Substitution

-

Conditions : Room temperature, acetonitrile.

-

Example : Reaction with morpholine produces 4-(3-nitrophenyl)-2-morpholinopyrimidine in 78% yield .

Aromatic Amine Substitution

-

Conditions : DMSO, 100°C, 24–48 hours.

-

Example : Coupling with 4-nitroaniline yields N-(4-nitrophenyl)-4-(3-nitrophenyl)pyrimidin-2-amine (CID 11522898 ), confirmed by NMR (δ 7.38–7.85 ppm for aromatic protons) .

Table 1: Representative Substitution Reactions

| Amine Type | Conditions | Product Yield | Key Characterization Data | Source |

|---|---|---|---|---|

| Morpholine | RT, MeCN | 78% | NMR: δ 3.33–3.38 (m) | |

| 4-Nitroaniline | DMSO, 100°C, 24 h | 65% | IR: 3355 cm (NH) |

Reduction of Nitro Groups

The 3-nitrophenyl substituent can be reduced to an aniline derivative, enabling further functionalization:

-

Conditions : Hydrogenation (H, Pd/C catalyst).

-

Outcome : 4-(3-Aminophenyl)pyrimidin-2-amine is formed, which serves as a precursor for urea or sulfonamide derivatives .

Cyclization Reactions

The amine group at position 2 participates in cyclocondensation reactions to form fused heterocycles:

Biological Activity Modulation

Derivatives of 4-(3-nitrophenyl)pyrimidin-2-amine show structure-activity relationships (SAR) linked to substitution patterns:

-

COX-2 Inhibition : Electron-withdrawing groups (e.g., nitro) at the 3-position enhance activity .

-

Antimicrobial Activity : 4-(3-Nitro-1,2,4-triazol-1-yl)pyrimidines inhibit ESKAPE pathogens (MIC = 4–16 μg/mL) .

Route 1: Sequential Suzuki-Amination

Route 2: Direct Cyclocondensation

-

Reactants : (E)-1-(4-Morpholinophenyl)-3-arylprop-2-en-1-ones + guanidine nitrate.

-

Outcome : 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines (e.g., 20 , m.p. 142–148°C) .

Analytical Characterization

Key techniques for verifying reaction outcomes include:

-

2D 1H^1H1H NMR : Assigns regiochemistry in Suzuki products .

-

Mass Spectrometry : Validates molecular weights (e.g., 337.29 g/mol for CID 11522898 ) .

This comprehensive analysis underscores the compound’s utility in generating bioactive molecules through targeted functionalization. Future research should explore catalytic asymmetric reactions and in vivo efficacy of derivatives.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that derivatives of pyrimidine compounds, including 4-(3-nitrophenyl)pyrimidin-2-amine, exhibit significant anticancer properties. For example, related compounds have been studied for their effectiveness against various cancer cell lines, showing potential as inhibitors of tumor growth. A notable study highlighted the compound's role as an intermediate in the synthesis of imatinib mesylate, a well-known drug used in treating chronic myeloid leukemia (CML) and gastrointestinal stromal tumors .

Antimicrobial Activity

Pyrimidine derivatives have also been evaluated for their antimicrobial properties. In a comparative study, various nitrogen-containing heterocycles demonstrated activity against a range of pathogens, including bacteria and fungi . The structural features of this compound may contribute to its efficacy as an antimicrobial agent.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A study focused on synthesizing a series of pyrimidine derivatives, including this compound, evaluated their anticancer activity against several cancer cell lines. The results indicated that compounds with similar structural motifs showed promising cytotoxic effects, leading to further exploration in drug development .

| Compound Name | Cell Line Tested | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Moderate cytotoxicity observed |

| Imatinib Mesylate | K562 | 0.5 | Standard for comparison |

Case Study 2: Antimicrobial Screening

In another investigation, the antimicrobial efficacy of various pyrimidine derivatives was assessed against ESKAPE pathogens. The study found that certain derivatives exhibited significant inhibitory effects, suggesting that modifications to the nitrophenyl group could enhance activity .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Mecanismo De Acción

The mechanism of action of 4-(3-Nitrophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties.

4-(2-Amino-4-methyl-thiazol-5-yl)pyrimidin-2-amine: Exhibits antimicrobial activity.

Uniqueness

4-(3-Nitrophenyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Actividad Biológica

4-(3-Nitrophenyl)pyrimidin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

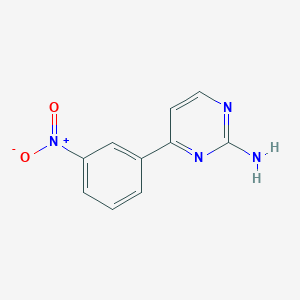

Chemical Structure

The chemical structure of this compound can be depicted as follows:

This structure features a pyrimidine ring substituted with a nitrophenyl group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies, highlighting its potential in various therapeutic applications.

1. Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, one study reported that certain derivatives showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and KB-3-1 (oral cancer) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, suggesting that these compounds could serve as lead candidates for further development in cancer therapy .

2. Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. In vitro studies demonstrated activity against several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these pathogens ranged from 16 to 64 µM, indicating moderate potency .

Comparative Biological Activity Table

| Activity Type | Pathogen/Cell Line | MIC/IC50 (µM) | Notes |

|---|---|---|---|

| Anticancer | MCF-7 | IC50 = 10 | Induces apoptosis |

| Anticancer | KB-3-1 | IC50 = 15 | Causes G1 phase arrest |

| Antimicrobial | Staphylococcus aureus | MIC = 32 | Moderate activity |

| Antimicrobial | Escherichia coli | MIC = 64 | Effective against Gram-negative bacteria |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that the nitro group may play a critical role in modulating cellular pathways associated with apoptosis and microbial inhibition. The presence of the pyrimidine moiety is also thought to contribute to its interaction with biological targets such as enzymes involved in nucleic acid synthesis .

Case Studies

- Anticancer Study : A recent study synthesized several derivatives of this compound and evaluated their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the nitrophenyl group significantly influenced the anticancer activity, with some derivatives showing over 80% inhibition of cell proliferation at low concentrations.

- Antimicrobial Evaluation : Another research effort focused on assessing the antimicrobial efficacy of this compound against multi-drug resistant strains. The findings revealed that certain derivatives maintained effectiveness against resistant strains, highlighting their potential as novel antimicrobial agents .

Propiedades

IUPAC Name |

4-(3-nitrophenyl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2/c11-10-12-5-4-9(13-10)7-2-1-3-8(6-7)14(15)16/h1-6H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHOLBBCMCYYTSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370701 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

240136-69-0 | |

| Record name | 4-(3-nitrophenyl)pyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.